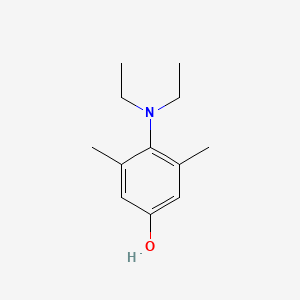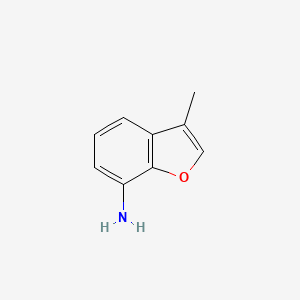
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion paired with a complex organic anion The compound contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a chlorine atom and a difluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or chlorine gas under controlled conditions.
Attachment of the Difluoroacetate Group: The difluoroacetate group can be introduced through a nucleophilic substitution reaction using a difluoroacetate ester or acid chloride.
Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the organic anion with a lithium source, such as lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring may be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions could target the difluoroacetate group or the thiazole ring.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine would yield an aminothiazole derivative.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate may have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiazole derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoroacetate group could influence metabolic pathways, while the thiazole ring might interact with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+) 2-(5-bromo-1,2-thiazol-4-yl)-2,2-difluoroacetate: Similar structure with a bromine atom instead of chlorine.
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate: Similar structure with a dichloroacetate group instead of difluoroacetate.
Uniqueness
The unique combination of a thiazole ring, chlorine atom, and difluoroacetate group in Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate may confer distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C5HClF2LiNO2S |
|---|---|
Peso molecular |
219.5 g/mol |
Nombre IUPAC |
lithium;2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-9-12-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
Clave InChI |
HSRPXMCAAFWYHE-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=NSC(=C1C(C(=O)[O-])(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)







